molecular formula C9H12FNO3S B13720918 3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide

3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide

Cat. No.: B13720918
M. Wt: 233.26 g/mol
InChI Key: KKFIEHYZCKRCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide typically involves the introduction of a fluorine atom and a hydroxyl group onto a benzenesulfonamide scaffold. One common method involves the fluorination of a precursor compound followed by hydroxylation under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.

    Medicine: Due to its sulfonamide backbone, it has potential antibacterial properties and is explored for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-propylbenzenesulfonamide: Similar structure but lacks the hydroxyl group.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom instead of a hydroxyl group.

    3-Fluoro-4-hydroxyproline: Similar functional groups but different core structure.

Uniqueness

3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H12FNO3S

Molecular Weight

233.26 g/mol

IUPAC Name

3-fluoro-4-hydroxy-N-propylbenzenesulfonamide

InChI

InChI=1S/C9H12FNO3S/c1-2-5-11-15(13,14)7-3-4-9(12)8(10)6-7/h3-4,6,11-12H,2,5H2,1H3

InChI Key

KKFIEHYZCKRCQW-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.